An In-depth Technical Guide to 4,5-dimethyl-1H-1,2,3-benzotriazole (CAS 35899-34-4) and Its Isomeric Landscape
An In-depth Technical Guide to 4,5-dimethyl-1H-1,2,3-benzotriazole (CAS 35899-34-4) and Its Isomeric Landscape
This guide provides a comprehensive technical overview of 4,5-dimethyl-1H-1,2,3-benzotriazole. Given the limited availability of detailed experimental data for this specific isomer in public-domain literature, this document adopts a comparative analysis approach. We will ground our understanding by examining the well-characterized parent compound, 1H-benzotriazole, and the closely related, commercially significant isomer, 5,6-dimethyl-1H-1,2,3-benzotriazole. This methodology allows for informed postulation of the target compound's properties and potential applications, adhering to the principles of scientific integrity.
Section 1: The Target Compound: 4,5-dimethyl-1H-1,2,3-benzotriazole
4,5-dimethyl-1H-1,2,3-benzotriazole is an aromatic heterocyclic organic compound. It belongs to the benzotriazole family, which is characterized by a benzene ring fused to a 1,2,3-triazole ring. The defining feature of this specific isomer is the placement of two methyl groups on the 4- and 5-positions of the benzene ring.
Caption: Chemical structure of 4,5-dimethyl-1H-1,2,3-benzotriazole.
Section 2: Comparative Physicochemical and Spectroscopic Properties
To infer the properties of the 4,5-dimethyl isomer, we compare it with its parent compound and the 5,6-dimethyl isomer. The addition of methyl groups generally increases the molecular weight and lipophilicity (as indicated by a higher XLogP3 value) and can significantly influence the melting point due to changes in crystal packing.
| Property | 4,5-dimethyl-1H-1,2,3-benzotriazole | 5,6-dimethyl-1H-1,2,3-benzotriazole | 1H-Benzotriazole (Parent) |
| CAS Number | 35899-34-4 | 4184-79-6 (Hydrate) | 95-14-7 |
| Molecular Formula | C₈H₉N₃ | C₈H₉N₃ | C₆H₅N₃ |
| Molecular Weight | 147.18 g/mol | 147.18 g/mol [1] | 119.12 g/mol [2] |
| Appearance | Data not available | Yellow to brown crystalline powder[3][4] | White to light tan crystalline solid[2][5] |
| Melting Point | Data not available | 152-156 °C[3][4] | 98.5 - 100 °C[4][6] |
| Boiling Point | Data not available | 373.5 ± 11.0 °C (Predicted)[4][6] | 350 °C[1][6] |
| Solubility | Data not available | Soluble in ethanol, acetone; limited in water[7] | Slightly soluble in cold water; soluble in ethanol, benzene, chloroform[8][9] |
| XLogP3-AA | Data not available | 1.8[1] | 1.44[2] |
Spectroscopic Insights: While specific spectra for the 4,5-dimethyl isomer are not available, data from related compounds are instructive.
-
¹H NMR: For the parent benzotriazole, aromatic protons appear between 7.4 and 8.0 ppm in DMSO-d₆[6]. For the 5,6-dimethyl isomer, one would expect the disappearance of two aromatic proton signals and the appearance of two singlet signals for the methyl groups in the aliphatic region (likely around 2.0-2.5 ppm). Similarly, for the 4,5-dimethyl isomer, two adjacent aromatic proton signals would be replaced by methyl singlets.
-
¹³C NMR: The parent compound shows aromatic carbon signals around 130.3 ppm in DMSO-d₆[6]. For the dimethylated isomers, additional signals for the methyl carbons would appear in the upfield region (typically 15-25 ppm), and the signals for the substituted aromatic carbons would shift.
-
Mass Spectrometry (MS): The monoisotopic mass of both dimethylated isomers is 147.0796 g/mol [1]. LC-ESI-QTOF mass spectrometry data for the 5,6-dimethyl isomer shows a prominent parent ion at m/z 148.0869 [M+H]⁺[1]. A similar result would be expected for the 4,5-dimethyl isomer.
-
Infrared (IR) Spectroscopy: Benzotriazoles exhibit a characteristic N-H stretching frequency in the region of 3300-3500 cm⁻¹[10]. This peak would be present in all N-unsubstituted isomers.
Section 3: Synthesis and Reactivity
The primary and most established method for synthesizing benzotriazoles is the diazotization of an ortho-phenylenediamine precursor with sodium nitrite in an acidic medium, typically acetic acid, followed by spontaneous intramolecular cyclization[11].
This general pathway is directly applicable to the synthesis of 4,5-dimethyl-1H-1,2,3-benzotriazole, starting from 4,5-dimethyl-1,2-phenylenediamine.
Caption: General synthetic workflow for dimethylbenzotriazoles.
Experimental Protocol: General Synthesis of a Dimethylbenzotriazole
This protocol is adapted from established procedures for benzotriazole synthesis and should be considered a general guideline.[11] It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Dissolution: In a beaker, dissolve one molar equivalent of the precursor, 4,5-dimethyl-1,2-phenylenediamine, in a solution of approximately two molar equivalents of glacial acetic acid and a suitable amount of water, warming gently if necessary to achieve a clear solution.
-
Cooling: Place the reaction vessel in an ice-water bath and cool the solution to approximately 5°C with stirring.
-
Diazotization: Prepare a concentrated aqueous solution of slightly more than one molar equivalent (e.g., 1.05 to 1.1 eq.) of sodium nitrite. Add this cold nitrite solution to the cooled diamine solution all at once.
-
Causality Note: The reaction is exothermic. A rapid rise in temperature is expected and necessary for the cyclization to proceed efficiently. Insufficient cooling before addition or excessive cooling during the reaction can lead to lower yields.
-
-
Reaction & Precipitation: The reaction mixture will typically change color, and the temperature will rise. Allow the mixture to stand and then cool. The benzotriazole product will often separate as an oil or solid.
-
Isolation: Further cool the mixture in an ice bath to ensure complete crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with ice-cold water. The product can be further purified by recrystallization from an appropriate solvent (e.g., benzene or an ethanol/water mixture) or by vacuum distillation.
Section 4: Potential Applications in Research and Drug Development
While specific applications for the 4,5-dimethyl isomer are not documented, the benzotriazole scaffold is a "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of biological activities and industrial uses.
-
Medicinal Chemistry: Benzotriazole derivatives are investigated for a multitude of pharmacological activities, including as anticancer, antifungal, antiviral, anti-inflammatory, and analgesic agents.[12] For example, the related 5,6-dimethyl-1H-benzotriazole has demonstrated potent antiprotozoal activity, proving more effective than the standard agent chlorohexidine against Acanthamoeba castellanii in vitro.[13][14] The structural framework is present in several pharmaceutical drugs.[12] The lipophilic nature of the dimethylated ring system may enhance cell membrane permeability, a desirable trait in drug candidates.
-
Corrosion Inhibition: The most prominent industrial application of benzotriazoles is as corrosion inhibitors, particularly for copper and its alloys. The molecule forms a stable, protective complex layer on the metal surface. It is a common additive in antifreeze, cooling systems, and hydraulic fluids.
-
UV Stabilization: The conjugated aromatic system of benzotriazoles allows them to absorb UV radiation, making them effective UV stabilizers. They are incorporated into plastics, coatings, and other polymers to prevent photodegradation and enhance material longevity.[7]
Section 5: Safety and Handling
No specific safety data sheet (SDS) is available for 4,5-dimethyl-1H-1,2,3-benzotriazole. Therefore, a conservative approach must be taken, assuming it possesses hazards similar to its parent and isomeric compounds.
| Hazard Class | 5,6-dimethyl-1H-1,2,3-benzotriazole | 1H-Benzotriazole |
| GHS Pictograms | GHS07 (Exclamation Mark)[1][4] | GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] | H302: Harmful if swallowed. H319: Causes serious eye irritation. H332: Harmful if inhaled. H411/412: Toxic/Harmful to aquatic life.[1] |
| Precautionary Steps | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Similar precautions apply.[1] |
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- CymitQuimica. (n.d.). CAS 4184-79-6: 5,6-Dimethyl-1H-benzotriazole.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole hydrate.
- ThermoFisher Scientific. (2025, October 30). SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole monohydrate.
- Fisher Scientific. (2010, February 11). SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole hydrate.
-
PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole (CID 77849). National Center for Biotechnology Information. Retrieved from [Link]
- Nordmann. (n.d.). 5,6-Dimethyl-1H-benzotriazole hydrate.
- Fisher Scientific UK. (n.d.). 5,6-Dimethyl-1H-benzotriazole hydrate SDS.
- Guidechem. (n.d.). 5,6-dimethyl-1,2,3-benzotriazole hydrate 4184-79-6.
- ChemicalBook. (n.d.). 5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE HYDRATE | 4184-79-6.
- Singh, P., et al. (2017). A comprehensive review on benzotriazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(2), 446-456.
- Fluorochem. (n.d.). 5,6-Dimethyl-1H-1,2,3-benzotriazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole monohydrate.
- ChemicalBook. (2025, July 4). 5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE HYDRATE | 4184-79-6.
- Kopanska, K., et al. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Bioorganic & Medicinal Chemistry, 12(10), 2617-2624.
- MDPI. (2019, March 28). molecules.
- Lambooy, J. P. (1949). The Synthesis of 4,5-Diethyl-o-phenylenediamine through the Nitration of o-Diethylbenzene. Journal of the American Chemical Society.
- Lima, A. F., et al. (2026, January 18). Thermal Study of Two Benzotriazole Derivatives.
- Haihang Industry. (n.d.). 5,6-Dimethyl-1,2,3-benzotriazole Hydrate.
- Science.gov. (n.d.). benzotriazole uv stabilizers: Topics.
- ResearchGate. (2025, August 6). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii | Request PDF.
- ChemicalBook. (2026, January 13). 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE | 3171-45-7.
-
PubChem. (n.d.). 1H-Benzotriazole (CID 7220). National Center for Biotechnology Information. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 3171-45-7: 4,5-Dimethyl-1,2-phenylenediamine.
- Wikipedia. (n.d.). N,N-Dimethylphenylenediamine.
- Santa Cruz Biotechnology. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine | CAS 3171-45-7.
- ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in....
- GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
- Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs.
- IJNRD.org. (2025, September 9). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.
- ResearchGate. (2025, December 29). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
- ChemScene. (n.d.). 4,5-Dimethyl-1H-1,2,3-benzotriazole.
- GLR Innovations. (n.d.). GLR Innovations (Page 114) @ ChemBuyersGuide.com, Inc..
- PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior.
- Ataman Kimya. (n.d.). BENZOTRIAZOLE.
- ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
- Wincom Inc. (n.d.). Benzotriazole: Information, Common Applications and Questions.
-
PubChem. (n.d.). 1H-Benzotriazole (CID 7220). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE HYDRATE CAS#: 4184-79-6 [amp.chemicalbook.com]
- 3. 5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE HYDRATE | 4184-79-6 [chemicalbook.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 4184-79-6: 5,6-Dimethyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. 5,6-Dimethyl-1H-benzotriazole hydrate SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 9. ijpsr.com [ijpsr.com]
- 10. 5,6-Dimethyl-1H-benzotriazole hydrate (4184-79-6) at Nordmann - nordmann.global [nordmann.global]
- 11. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4,5-Dimethyl-1,2-phenylenediamine | CAS 3171-45-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. fishersci.com [fishersci.com]
